molecular formula C18H13Cl B173593 1-chloro-3,5-diphenylbenzene CAS No. 126866-34-0

1-chloro-3,5-diphenylbenzene

Cat. No.: B173593
CAS No.: 126866-34-0
M. Wt: 264.7 g/mol
InChI Key: JYJKHXKJEGJOPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’-Chloro-1,1’:3’,1’‘-terphenyl is an organic compound with the molecular formula C18H13Cl It is a derivative of terphenyl, where a chlorine atom is substituted at the 5’ position of the terphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Chloro-1,1’:3’,1’‘-terphenyl typically involves the chlorination of 1,1’:3’,1’‘-terphenyl. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the 5’ position.

Industrial Production Methods

Industrial production of 5’-Chloro-1,1’:3’,1’'-terphenyl may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5’-Chloro-1,1’:3’,1’'-terphenyl can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different oxidation products.

    Reduction Reactions: Reduction of the compound can lead to the removal of the chlorine atom, forming 1,1’:3’,1’'-terphenyl.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly employed.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, such as 5’-hydroxy-1,1’:3’,1’'-terphenyl when using NaOH.

    Oxidation Reactions: Products include various oxidized derivatives of 5’-Chloro-1,1’:3’,1’'-terphenyl.

    Reduction Reactions: The major product is 1,1’:3’,1’'-terphenyl.

Scientific Research Applications

5’-Chloro-1,1’:3’,1’'-terphenyl has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5’-Chloro-1,1’:3’,1’'-terphenyl depends on its interaction with molecular targets. The chlorine atom can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include:

    Electrophilic Aromatic Substitution: The chlorine atom can act as an electron-withdrawing group, affecting the reactivity of the aromatic rings.

    Hydrophobic Interactions: The compound’s hydrophobic nature can influence its interactions with biological membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    1,1’3’,1’'-Terphenyl: The parent compound without the chlorine substitution.

    4-Chloro-1,1’3’,1’'-terphenyl: A similar compound with chlorine substitution at the 4 position.

    3-Chloro-1,1’3’,1’'-terphenyl: A similar compound with chlorine substitution at the 3 position.

Uniqueness

5’-Chloro-1,1’:3’,1’'-terphenyl is unique due to its specific substitution pattern, which can influence its chemical properties and reactivity. The position of the chlorine atom can affect the compound’s electronic distribution and steric interactions, making it distinct from other chlorinated terphenyl derivatives.

Properties

IUPAC Name

1-chloro-3,5-diphenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl/c19-18-12-16(14-7-3-1-4-8-14)11-17(13-18)15-9-5-2-6-10-15/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJKHXKJEGJOPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403117
Record name 5'-Chloro-1,1':3',1''-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126866-34-0
Record name 5'-Chloro-1,1':3',1''-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5'-CHLORO-(1,1',3',1'')TERPHENYL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Into a 1 L four-necked glass flask equipped with a thermometer, a reflux condenser and a stirrer, 3,5-dibromochlorobenzene 20.0 g (74.0 mmol), phenylboronic acid 27.0 g (222 mmol), 2.0 mol/l sodium carbonate aqueous solution 285 ml (570 mmol), and toluene:tetrahydrofuran (1:1) solution 500 ml were added, and nitrogen was passed through the solution for 2 hours and 30 minutes. Tetrakistriphenylphosphine palladium(0) 4.28 g (3.70 mmol) was then added, which was reacted for 28 hours at 73 to 75° C. with stirring followed by further addition of phenylboronic acid 4.10 g (33.6 mmol) and tetrakistriphenylphosphine palladium(0) 1.10 g (950 μmol) and reaction for 24 hours at 73 to 75° C. with stirring. After completion of the reaction, the reaction mixture was cooled down to room temperature and separated with the addition of water and toluene, and after the water layer was extracted with toluene and after the organic layers were combined and washed with water, it was dried with anhydrous magnesium sulfate. After filtration, the filtrate was concentrated under reduced pressure, and the obtained concentrate was purified by silica-gel column chromatography (eluent: hexane) to obtain 3,5-diphenylchlorobenzene 16.0 g as white solid (isolation yield; 82%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
285 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
500 mL
Type
reactant
Reaction Step One
Name
toluene tetrahydrofuran
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
Tetrakistriphenylphosphine palladium(0)
Quantity
4.28 g
Type
reactant
Reaction Step Two
Quantity
4.1 g
Type
reactant
Reaction Step Three
[Compound]
Name
tetrakistriphenylphosphine palladium(0)
Quantity
1.1 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-chloro-3,5-diphenylbenzene
Reactant of Route 2
Reactant of Route 2
1-chloro-3,5-diphenylbenzene
Reactant of Route 3
Reactant of Route 3
1-chloro-3,5-diphenylbenzene
Reactant of Route 4
Reactant of Route 4
1-chloro-3,5-diphenylbenzene
Reactant of Route 5
Reactant of Route 5
1-chloro-3,5-diphenylbenzene
Reactant of Route 6
Reactant of Route 6
1-chloro-3,5-diphenylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.